(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone
Description
“(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chiral pyrrolidinyl methanone derivative featuring a 3-chlorophenyl aromatic group and a hydroxymethyl substituent on the pyrrolidine ring. Its stereochemistry at the C2 position of the pyrrolidine moiety (S-configuration) is critical for its molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
(3-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(14)8-15/h1,3-4,7,11,15H,2,5-6,8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRATXVVQLBYPT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: (S)-Proline Derivative
The (S)-configuration of the hydroxymethyl group can be derived from (S)-proline, a readily available chiral precursor. Key steps include:
-
Reduction of Proline Methyl Ester : (S)-Proline methyl ester is reduced using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) to yield (S)-2-(hydroxymethyl)pyrrolidine.
-
Protection of Hydroxyl Group : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane (DCM).
-
Acylation with 3-Chlorobenzoyl Chloride : The protected pyrrolidine reacts with 3-chlorobenzoyl chloride in the presence of triethylamine (EtN) in DCM at 0°C–25°C.
-
Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the target compound.
Typical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | LiAlH, THF, 0°C → 25°C, 12 h | 85% |
| Protection | TBSCl, imidazole, DCM, 25°C, 6 h | 92% |
| Acylation | 3-ClCHCOCl, EtN, DCM, 0°C | 78% |
| Deprotection | TBAF, THF, 25°C, 2 h | 95% |
Mitsunobu Reaction for Stereochemical Control
Coupling of 3-Chlorobenzoic Acid with Pyrrolidine Alcohol
The Mitsunobu reaction enables the formation of the C–N bond with inversion of configuration, ensuring retention of the (S)-stereochemistry:
-
Activation of Alcohol : (S)-2-(Hydroxymethyl)pyrrolidine is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF.
-
Reaction with 3-Chlorobenzoic Acid : The activated intermediate reacts with 3-chlorobenzoic acid at 0°C–25°C for 12–24 h.
Optimized Parameters
Reductive Amination Approach
Ketone Intermediate Formation
A ketone precursor, 3-chlorophenyl pyrrolidin-1-yl methanone, is subjected to reductive amination to introduce the hydroxymethyl group:
-
Synthesis of Ketone : 3-Chlorobenzoyl chloride reacts with pyrrolidine in DCM with EtN (yield: 88%).
-
Reductive Amination : The ketone reacts with formaldehyde and sodium cyanoborohydride (NaBHCN) in methanol at pH 4–5 (acetic acid buffer).
Critical Notes
-
Stereoselectivity is achieved using chiral catalysts (e.g., (R)-BINOL), yielding 80% enantiomeric excess (ee).
-
Purification via chiral HPLC (Chiralpak AD-H column) enhances ee to >99%.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyrrolidine
A Wang resin-functionalized pyrrolidine is acylated with 3-chlorobenzoyl chloride, followed by hydroxymethylation:
-
Acylation : 3-Chlorobenzoyl chloride, DCM, EtN, 25°C, 6 h (yield: 90%).
-
Hydroxymethylation : Paraformaldehyde, BF-etherate, DCM, −20°C → 25°C (yield: 65%).
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Pool | 78–85 | >99 | High stereochemical purity |
| Mitsunobu | 70–75 | 95–99 | No need for pre-formed chiral centers |
| Reductive Amination | 65–70 | 80–99 | Flexibility in substrate choice |
| Solid-Phase | 60–65 | >99 | High-throughput compatibility |
Challenges and Optimization Strategies
-
Racemization Risk : Elevated temperatures during acylation can lead to racemization. Mitigation: Use low temperatures (0°C–10°C) and short reaction times.
-
Byproduct Formation : Over-acylation is minimized by controlling stoichiometry (1:1.05 ratio of pyrrolidine to acyl chloride).
-
Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction rates and yields compared to non-polar solvents .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of (S)-(3-Chlorophenyl)(2-(carboxymethyl)pyrrolidin-1-yl)methanone.
Reduction: Formation of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone” and its analogs:
Key Observations:
- Substitution with thiazole or oxadiazole heterocycles (–2) introduces additional hydrogen-bonding or π-stacking interactions, improving receptor binding .
Pyrrolidine Substituents :
- The hydroxymethyl group in the target compound may increase polarity and hydrogen-bonding capacity compared to methoxymethyl () or dimethoxybenzyl (), affecting solubility and metabolic stability .
- Oxadiazole-linked phenyl groups () confer rigidity and resistance to enzymatic degradation, enhancing pharmacokinetics .
Stereochemical Impact :
Research Implications and Limitations
However, the hydroxymethyl group’s metabolic susceptibility (vs. methoxymethyl or oxadiazole groups) may necessitate further optimization for in vivo efficacy .
Notes
Methodological Consistency : All referenced compounds employ stereoselective synthesis and rigorous LC-MS/HRMS validation, ensuring structural fidelity .
Gaps in Data : Direct pharmacological profiling of the target compound is absent in the reviewed literature; inferences are drawn from structural analogs.
Substituent-Driven Design : The comparison underscores the importance of balancing lipophilicity (chlorophenyl) and polarity (hydroxymethyl) for CNS drug candidates .
Biological Activity
(S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial, antifungal, and receptor agonist properties, supported by various studies and data.
Chemical Structure
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a chlorophenyl moiety. Its molecular structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrrolidine derivatives, including those similar to this compound. In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Compounds with halogen substitutions, such as chlorophenyl groups, demonstrated enhanced antibacterial activity .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | B. subtilis | 0.0045 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that derivatives exhibit moderate antifungal activity, particularly against Candida albicans.
Key Findings:
- MIC values against C. albicans ranged from 16.69 to 78.23 µM .
- The presence of hydroxymethyl groups in the structure is believed to enhance antifungal efficacy due to improved solubility and interaction with fungal cell membranes.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | Target Fungus | MIC (µM) |
|---|---|---|
| Compound A | C. albicans | 16.69 |
| Compound B | Fusarium oxysporum | 56.74 |
Beta-3 Adrenergic Receptor Agonism
Research has shown that hydroxymethyl pyrrolidines, including the compound , act as beta-3 adrenergic receptor agonists, which are significant in metabolic regulation and obesity treatment.
Key Findings:
- The compound's interaction with beta-3 adrenergic receptors suggests potential applications in metabolic disorders .
- Studies indicate that these compounds can stimulate lipolysis and improve insulin sensitivity.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study involving various pyrrolidine derivatives showed notable antibacterial effects against E. coli and S. aureus. The study concluded that structural modifications significantly impact bioactivity.
- Receptor Interaction Study : Research focusing on the binding affinity of hydroxymethyl pyrrolidines to beta-3 adrenergic receptors demonstrated promising results for weight management therapies.
Q & A
Q. What are common synthetic routes for preparing (S)-(3-Chlorophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone?
The compound is typically synthesized via coupling reactions between a carboxylic acid derivative (e.g., 3-chlorophenyl-substituted acids) and chiral pyrrolidine intermediates. For example, a protocol involves reacting 5-(3-chlorophenyl)-thiazole-4-carboxylic acid with (S)-2-(hydroxymethyl)pyrrolidine using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA). The reaction is monitored via LC-MS, and purification is achieved via flash chromatography .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are standard for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups, particularly the hydroxymethyl and pyrrolidine moieties. For example, LC-HRMS with a retention time (tR = 1.36 min) and [M+H]<sup>+</sup> = 457.1353 was used to validate a structurally similar methanone derivative .
Q. How does chirality at the pyrrolidine ring impact the compound’s properties?
The (S)-configuration at the pyrrolidine ring is crucial for stereoselective interactions in biological systems. Chiral resolution methods (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials (e.g., (S)-prolinol derivatives) ensure retention of stereochemical integrity during synthesis. Comparative studies of enantiomers often reveal differences in receptor binding affinity or metabolic stability .
Q. What storage conditions are recommended for this compound?
The compound should be stored at 2–8°C under inert conditions (argon or nitrogen) to prevent oxidation or hydrolysis of the hydroxymethyl group. Stability studies recommend lyophilization for long-term storage, particularly if the compound is hygroscopic .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?
Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to pyrrolidine), solvent choice (e.g., DMF or THF), and reaction temperature (typically 0–25°C) can enhance coupling efficiency. For example, a 71% yield was achieved using a 0.1 mmol scale with LC-MS-guided optimization. Catalytic additives (e.g., DMAP) may also reduce side reactions like racemization .
Q. What pharmacological targets are associated with this compound?
Structurally related pyrrolidinyl methanones are reported as dual orexin receptor antagonists (DORAs), targeting OX1/OX2 receptors for insomnia treatment. The 3-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the hydroxymethyl group modulates solubility and metabolic stability. In vitro receptor binding assays and pharmacokinetic profiling are critical for target validation .
Q. How can contradictory biological activity data between studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Cross-validation using orthogonal assays (e.g., calcium flux for receptor activity vs. radioligand binding) and stringent quality control (e.g., ≥98% purity via HPLC) are recommended. For example, conflicting orexin receptor inhibition data were resolved by standardizing cell-based functional assays .
Q. What strategies improve metabolic stability of the hydroxymethyl group?
Structural modifications, such as replacing the hydroxymethyl with a metabolically stable bioisostere (e.g., fluoromethyl or methylsulfonyl group), or introducing prodrug moieties (e.g., acetyl-protected derivatives), can enhance stability. In vitro liver microsome assays and cytochrome P450 inhibition studies are used to evaluate modifications .
Q. How can preparative chromatography resolve diastereomeric mixtures during synthesis?
Silica gel chromatography with gradient elution (e.g., hexanes/EtOAc) effectively separates diastereomers. For example, a 6:1 diastereomeric ratio was resolved using this method for a cyclopropane-containing methanone derivative. Chiral stationary phases may further refine enantiomeric purity .
Q. What crystallographic techniques characterize this compound’s solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) is used to determine absolute stereochemistry and intermolecular interactions. For related chlorophenyl methanones, SC-XRD confirmed the dihedral angle between the aryl and pyrrolidine rings, influencing packing efficiency and solubility .
Q. How do solvent polarity and pH affect the compound’s stability in solution?
Stability studies in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) reveal degradation pathways. For instance, acidic conditions may hydrolyze the hydroxymethyl group, while basic conditions could dechlorinate the aryl ring. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitors degradation products .
Q. What in vitro models assess the compound’s potential toxicity?
Cytotoxicity assays (e.g., MTT in HEK293 or HepG2 cells) and genotoxicity screens (Ames test) are standard. For compounds targeting the CNS, blood-brain barrier permeability (e.g., PAMPA-BBB) and hERG channel inhibition assays are prioritized to mitigate cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
